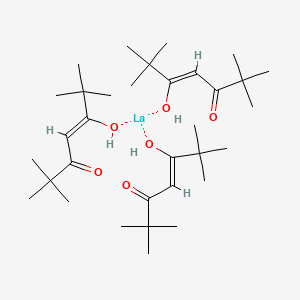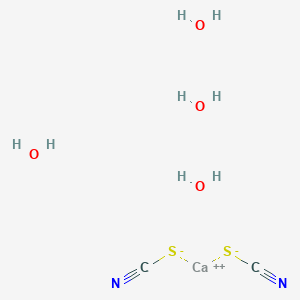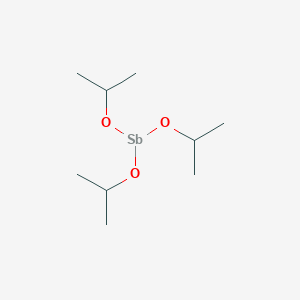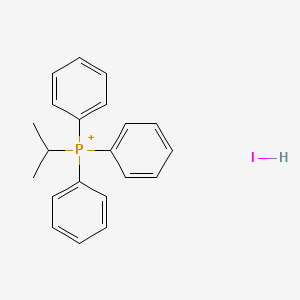
Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate is a coordination compound where lanthanum is bonded to three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is often used in various chemical applications due to its unique properties. It is a white powder that is hygroscopic and has a molecular formula of C33H57O6La .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate typically involves the reaction of lanthanum chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the purity and stability of the compound.
化学反应分析
Types of Reactions: Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of lanthanum.
Reduction: Reduction reactions can also occur, particularly in the presence of strong reducing agents.
Substitution: The ligand exchange reactions are common, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Ligand exchange reactions typically involve the use of other diketones or similar ligands under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of lanthanum oxides, while reduction can yield lower oxidation state lanthanum compounds .
科学研究应用
Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of lanthanum-based materials and catalysts. Its stability and reactivity make it suitable for various catalytic processes.
Biology: The compound is used in the study of biological systems, particularly in the investigation of metal-ligand interactions and their effects on biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the production of advanced materials, including ceramics and electronic components, due to its unique properties
作用机制
The mechanism by which Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate exerts its effects involves the coordination of the lanthanum ion with the diketone ligands. This coordination stabilizes the lanthanum ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or a precursor in the formation of other lanthanum-based materials .
相似化合物的比较
- Lanthanum (III) nitrate hydrate
- Lanthanum (III) chloride anhydrous
- Tris (isopropylcyclopentadienyl)lanthanum (III)
Comparison: Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate is unique due to its stability and the specific properties imparted by the 2,2,6,6-tetramethyl-3,5-heptanedione ligands. Compared to other lanthanum compounds, it offers better solubility in organic solvents and enhanced reactivity in certain catalytic processes. Its hygroscopic nature and solid-state form also make it distinct from other lanthanum salts and complexes .
属性
分子式 |
C33H60LaO6 |
|---|---|
分子量 |
691.7 g/mol |
IUPAC 名称 |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum |
InChI |
InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChI 键 |
VTNJXVDFRGBYJC-LWTKGLMZSA-N |
手性 SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[La] |
规范 SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[La] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)





![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)







